molecular formula C15H12ClFO2 B2590607 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoic acid CAS No. 80272-10-2

3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoic acid

Cat. No.: B2590607
CAS No.: 80272-10-2
M. Wt: 278.71
InChI Key: GTFOWFUSHXHRHF-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoic acid is an organic compound characterized by the presence of both chlorophenyl and fluorophenyl groups attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 4-fluorobenzaldehyde.

    Aldol Condensation: These aldehydes undergo aldol condensation in the presence of a base such as sodium hydroxide to form the corresponding α,β-unsaturated ketone.

    Hydrogenation: The α,β-unsaturated ketone is then hydrogenated using a catalyst like palladium on carbon to yield the saturated ketone.

    Grignard Reaction: The saturated ketone is subjected to a Grignard reaction with ethylmagnesium bromide to form the tertiary alcohol.

    Oxidation: The tertiary alcohol is oxidized using an oxidizing agent such as Jones reagent to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydroxide or halogenating agents are employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-3-(4-bromophenyl)propanoic acid
  • 3-(4-Chlorophenyl)-3-(4-methylphenyl)propanoic acid
  • 3-(4-Fluorophenyl)-3-(4-methylphenyl)propanoic acid

Uniqueness

3-(4-Chlorophenyl)-3-(4-fluorophenyl)propanoic acid is unique due to the presence of both chlorophenyl and fluorophenyl groups, which impart distinct chemical and physical properties

Properties

IUPAC Name

3-(4-chlorophenyl)-3-(4-fluorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFO2/c16-12-5-1-10(2-6-12)14(9-15(18)19)11-3-7-13(17)8-4-11/h1-8,14H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFOWFUSHXHRHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)C2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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